molecular formula C27H27NO6 B12698240 2,2',2''-Nitrilotriethyl tribenzoate CAS No. 47750-79-8

2,2',2''-Nitrilotriethyl tribenzoate

Cat. No.: B12698240
CAS No.: 47750-79-8
M. Wt: 461.5 g/mol
InChI Key: OAXKCKGNLUUHEF-UHFFFAOYSA-N
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Description

2,2',2''-Nitrilotriethyl Tribenzoate (CAS 47750-79-8) is an organic compound with the molecular formula C27H27NO6 and a molecular weight of 461.51 g/mol . It is characterized by a structure featuring three benzoate groups linked to a central nitrogen atom . This compound is primarily recognized for its use in analytical research and development. One documented application is its analysis using reverse-phase high-performance liquid chromatography (HPLC) on a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation, as well as for pharmacokinetics studies . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . The available physicochemical properties include a calculated LogP of 4.57 , a density of 1.209 g/cm³, a boiling point of 592.7°C, and a flash point of 312.3°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47750-79-8

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

2-[bis(2-benzoyloxyethyl)amino]ethyl benzoate

InChI

InChI=1S/C27H27NO6/c29-25(22-10-4-1-5-11-22)32-19-16-28(17-20-33-26(30)23-12-6-2-7-13-23)18-21-34-27(31)24-14-8-3-9-15-24/h1-15H,16-21H2

InChI Key

OAXKCKGNLUUHEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2,2 ,2 Nitrilotriethyl Tribenzoate

The synthesis of 2,2',2''-Nitrilotriethyl tribenzoate is primarily achieved through the esterification of nitrilotriethanol with benzoic acid or its derivatives. ontosight.ai This transformation can be approached via direct esterification or transesterification strategies, with the choice of method often depending on the desired purity, yield, and available starting materials.

Direct Esterification Approaches

Direct esterification involves the reaction between the hydroxyl groups of nitrilotriethanol (also known as triethanolamine) and the carboxyl group of benzoic acid. ontosight.ai This condensation reaction produces water as a byproduct, and its removal is crucial for driving the reaction equilibrium towards the formation of the tri-ester product. A general representation of this reaction is:

N(CH₂CH₂OH)₃ + 3 C₆H₅COOH ⇌ N(CH₂CH₂OCOC₆H₅)₃ + 3 H₂O

To facilitate this process, several techniques are employed. Often, the reaction is carried out at elevated temperatures (160-210°C) with the application of a vacuum to continuously remove the water formed. psu.edugoogle.com The use of an aromatic solvent can also aid in the azeotropic removal of water. google.com

In some protocols, a stoichiometric excess of benzoic acid is used to maximize the conversion of nitrilotriethanol. google.com However, this necessitates additional purification steps to remove unreacted acid from the final product. google.com

Alternative approaches utilize activating agents to enhance the reactivity of the carboxylic acid. For instance, the use of 1,3-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(N,N-Dimethylamino)pyridine (DMAP) can facilitate the esterification under milder conditions. researchgate.netorganic-chemistry.org Acid catalysts are also widely used, with examples including hypophosphorous acid, p-toluenesulfonic acid, and sulfuric acid, which protonate the carbonyl oxygen of benzoic acid, rendering it more susceptible to nucleophilic attack by the alcohol. psu.edugoogle.comyoutube.com

Transesterification Strategies

Transesterification offers an alternative pathway to this compound. This method involves the reaction of nitrilotriethanol with an ester of benzoic acid, typically a more volatile one like methyl benzoate (B1203000). The reaction displaces the lighter alcohol (methanol), which can be removed by distillation to shift the equilibrium towards the desired product.

N(CH₂CH₂OH)₃ + 3 C₆H₅COOCH₃ ⇌ N(CH₂CH₂OCOC₆H₅)₃ + 3 CH₃OH

This approach is analogous to the production of esteramines from the transesterification of fatty acid methyl esters with triethanolamine (B1662121), a process used in the synthesis of esterquats. ijastnet.com In such reactions, a basic catalyst like sodium methoxide (B1231860) is often employed. ijastnet.com Other catalysts effective for transesterification include N-heterocyclic carbenes (NHCs), various zinc compounds, and potassium phosphate (B84403) (K₂HPO₄), which can promote the reaction under mild conditions. organic-chemistry.orgresearchgate.net

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the esterification process are highly dependent on the reaction conditions. Key parameters that are manipulated to optimize the synthesis include temperature, pressure, and catalyst choice.

Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. For the direct esterification of fatty acids with triethanolamine, raising the temperature from 160°C to 180°C was found to shorten the reaction time from 9 hours to approximately 4 hours. psu.edu Similar temperature dependencies are observed in transesterification, with studies conducted at temperatures between 80°C and 150°C. ijastnet.com Patent literature also describes esterification processes occurring at temperatures up to 250°C. google.com

Pressure/Vacuum: In direct esterification, the removal of water is critical. Applying a vacuum has a profound impact on the reaction rate by facilitating water removal. psu.edu A vacuum of at least 40 mbar was shown to be necessary for achieving a light-colored product in the synthesis of triethanolamine esters. psu.edu

Molar Ratio of Reactants: The stoichiometry of the reactants influences the distribution of mono-, di-, and tri-ester products. To favor the formation of the fully substituted this compound, a molar ratio with a slight excess of the benzoic acid derivative is often used. google.com

Mixing Intensity: While crucial for ensuring homogeneity, studies have shown that mixing intensity may have a minimal effect on the esterification rate and product color compared to temperature and pressure. psu.edu

Table 1: Effect of Reaction Parameters on Triethanolamine Esterification

Parameter Effect Observation Source(s)
Temperature Increased temperature significantly increases reaction rate. Reaction time decreased from 9 to 4 hours when temperature was raised from 160°C to 180°C. psu.edu
Pressure Application of vacuum enhances reaction rate and improves product color. A vacuum of at least 40 mbar was required for a light-colored esteramine product. psu.edu
Catalyst Presence and type of catalyst determine reaction pathway and efficiency. Acid catalysts (e.g., hypophosphorous acid) are effective for direct esterification; basic catalysts (e.g., sodium methoxide) for transesterification. psu.eduijastnet.com
Reactant Ratio Stoichiometric excess of the acid/ester component drives the reaction towards the tri-substituted product. An excess of benzoic acid is often used to increase ester yield. google.com

Catalytic Systems in the Synthesis of this compound

Catalysts play a pivotal role by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. wikipedia.org Both homogeneous and heterogeneous catalytic systems are utilized in the synthesis of benzoate esters.

Homogeneous Catalysis for Esterification

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase for esterification reactions. wikipedia.orgyoutube.com This allows for high activity and selectivity under often mild conditions, but can present challenges in separating the catalyst from the product mixture. essentialchemicalindustry.orgyoutube.com

Common homogeneous catalysts for the synthesis of this compound and related esters include:

Brønsted Acids: Simple mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are classic catalysts for esterification. google.comessentialchemicalindustry.org Hypophosphorous acid has also been effectively used. psu.edu

Lewis Acids & Metal Salts: A wide range of metal compounds are effective. Simple zinc(II) salts (e.g., Zn(OAc)₂, ZnCl₂) have been shown to be efficient and recyclable catalysts for fatty acid esterification. nih.govnicl.it Other examples include tin(II) compounds and titanium-based catalysts like titanium(IV) isopropoxide. google.comgoogle.com

Organocatalysts: Non-metallic organic molecules can also catalyze the reaction. DMAP is often used in conjunction with coupling agents, while N-heterocyclic carbenes (NHCs) are effective for transesterification. researchgate.netorganic-chemistry.org Basic catalysts like sodium methoxide are standard for transesterification reactions. ijastnet.com

Table 2: Examples of Homogeneous Catalysts in Esterification

Catalyst Type Specific Example(s) Application Source(s)
Brønsted Acid p-Toluenesulfonic acid, Hypophosphorous acid Direct esterification of benzoic/fatty acids. psu.edugoogle.com
Lewis Acid Titanium(IV) isopropoxide, Tin(II) compounds Direct esterification of benzoic acid. google.comgoogle.com
Metal Salt Zinc Acetate (Zn(OAc)₂) Esterification and transesterification. researchgate.netnih.gov
Organocatalyst Sodium Methoxide, N-Heterocyclic Carbenes (NHCs) Transesterification of esters with triethanolamine. ijastnet.comorganic-chemistry.org

Heterogeneous Catalysis and Solid Acid Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. wikipedia.orgyoutube.com Their primary advantage is the ease of separation from the reaction product by simple filtration, which allows for catalyst recycling and simplifies product purification. nih.gov

For esterification reactions, solid acid catalysts are particularly relevant. These materials possess acidic sites on their surface that can catalyze the reaction. Examples include:

Supported Metal Oxides: Catalysts such as zinc oxide (ZnO) or tin(IV) oxide (SnO) loaded onto high-surface-area supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) are effective for esterification. researchgate.net

Zeolites: These are microporous aluminosilicate (B74896) minerals that can be used as shape-selective solid acid catalysts. researchgate.net

Functionalized Materials: More advanced supports include materials like multi-walled carbon nanotubes (MWCNTs) that can be functionalized with acidic groups to create highly active and stable heterogeneous catalysts. mdpi.com

These catalysts function by the adsorption of reactants onto their active surface sites, where the reaction occurs, followed by the desorption of the product. youtube.com

Organocatalytic Systems in Tri-ester Formation

The formation of triesters such as this compound from triethanolamine involves the esterification of three hydroxyl groups. Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative to traditional acid or metal-based catalysts, often providing high yields and selectivities under mild conditions. organic-chemistry.orgfrontiersin.org

In the context of tri-ester formation from a tertiary amine like triethanolamine, the catalyst must facilitate the reaction of the alcohol moieties without being deactivated by the basic nitrogen atom. While triethanolamine itself can act as a catalyst in some reactions, its esterification requires an external catalytic system. frontiersin.orggoogle.com Organocatalysts can activate either the carboxylic acid or the alcohol. Common organocatalytic systems applicable to esterification include:

Brønsted Acids: Strong organic acids like trifluoroacetic acid can protonate the carbonyl oxygen of benzoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of triethanolamine. frontiersin.org

Lewis Bases: Nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC) are often used, typically in conjunction with an activating agent. For instance, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Guanidines and Amidines: Strong, non-nucleophilic organic bases like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective catalysts for transesterification reactions. researchgate.netnih.gov They are thought to operate through a general base catalysis mechanism, deprotonating the alcohol to increase its nucleophilicity, or via a bifunctional mechanism involving hydrogen bonding to activate the ester carbonyl group. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are potent catalysts for a variety of transformations, including transesterification. They can activate acyl donors through the formation of a reactive acyl-azolium intermediate.

The choice of catalyst depends on the specific reactants (e.g., benzoic acid vs. a more reactive derivative like a methyl benzoate) and reaction conditions. For the direct esterification of triethanolamine with benzoic acid, a combination of an activating agent and a nucleophilic catalyst or a suitable Brønsted acid would be a logical approach.

Table 1: Potential Organocatalytic Systems for Tri-ester Formation

Catalyst TypeExample CatalystPlausible Mechanism of ActionKey Advantages
Brønsted AcidTrifluoroacetic acid (TFA)Protonation and activation of the carboxylic acid carbonyl group.Metal-free, simple to use. frontiersin.org
Lewis Base / Nucleophilic Catalyst4-(Dimethylamino)pyridine (DMAP)Forms a highly reactive acylpyridinium intermediate with an activated acid derivative.Highly efficient, often used in small quantities.
CarbodiimideN,N'-Dicyclohexylcarbodiimide (DCC)Activates the carboxylic acid to form an O-acylisourea intermediate.Effective for direct esterification under mild conditions.
Guanidine/Amidine Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)General base catalysis (activates alcohol) or bifunctional activation. researchgate.netnih.govStrong base, effective for transesterification. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. synthiaonline.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and reducing the use of auxiliary substances like solvents. acs.orgsolubilityofthings.comscienceinschool.org

Solvent-Free and Reduced-Solvent Reaction Systems

A significant portion of waste in chemical synthesis comes from the use of solvents. nih.gov Eliminating or reducing solvent use in the synthesis of this compound offers substantial environmental and economic benefits. semanticscholar.org

Solvent-Free Synthesis: This approach involves reacting the neat starting materials, often with the aid of a catalyst and physical mixing or heating. For the reaction between triethanolamine (a liquid) and benzoic acid (a solid), heating the mixture above the melting point of benzoic acid could create a liquid phase for the reaction to proceed. Techniques like ball milling, where mechanical energy is used to promote reactions in the solid state, are also viable solvent-free methods. nih.gov Such methods often lead to shorter reaction times, simpler product isolation (e.g., direct crystallization without solvent removal), and reduced waste streams. rhhz.netscirp.org

Reduced-Solvent Systems: When a solvent is necessary, choosing a "greener" alternative is crucial. Instead of hazardous chlorinated solvents or hydrocarbons, options like water (if reactants have sufficient solubility or for biphasic catalysis), supercritical fluids (like CO2), or bio-based solvents can be considered. The goal is to minimize volume and select solvents with low toxicity, high biodegradability, and low environmental impact.

Table 2: Comparison of Solvent-Based vs. Solvent-Free Esterification

ParameterConventional Solvent-Based SynthesisSolvent-Free Synthesis
Solvent Usage High (e.g., Toluene, Xylene)None or minimal. semanticscholar.orgresearchgate.net
Energy Consumption High (heating large solvent volumes to reflux).Potentially lower (heating only reactants). nih.gov
Waste Generation High (solvent waste, aqueous washes).Low (minimal by-products, no solvent to dispose of). rhhz.net
Work-up Procedure Complex (extractions, distillations, chromatography).Simple (direct filtration, crystallization). scirp.org
Potential Hazard Flammable, toxic, and volatile organic solvents.Reduced hazard due to absence of volatile solvents.

Microwave-Assisted and Ultrasonic Synthesis Methods

To improve energy efficiency and reaction rates, alternative energy sources like microwave irradiation and ultrasound are increasingly employed in organic synthesis. scienceinschool.orgnih.gov

Microwave-Assisted Synthesis: Microwaves directly heat the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. researchgate.net This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products. rsc.orgscispace.com For the synthesis of this compound, a mixture of triethanolamine, benzoic acid, and a suitable catalyst could be irradiated with microwaves, potentially under solvent-free conditions, to accelerate the tri-esterification process. beilstein-journals.orgmdpi.com

Ultrasonic Synthesis (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, as well as intense shockwaves and microjets. nih.gov These effects enhance mass transfer and can initiate or accelerate chemical reactions. researchgate.netnih.gov Applying sonication to the esterification mixture could improve reaction efficiency, especially in heterogeneous systems, by increasing the surface area of solid reactants and enhancing catalyst activity. researchgate.net

Table 3: Comparison of Heating Methods for Ester Synthesis

ParameterConventional HeatingMicrowave IrradiationUltrasonication
Heating Mechanism Conductive heating from an external source.Direct dielectric heating of polar molecules. researchgate.netAcoustic cavitation creating localized hot spots. nih.gov
Reaction Time Hours to days.Minutes. rsc.orgscispace.comMinutes to hours. researchgate.netresearchgate.net
Energy Efficiency Low (heat loss to environment).High (focused heating of reactants). rsc.orgHigh (efficient energy transfer).
Yields Variable, often moderate.Often higher due to reduced side reactions. scispace.comGenerally high. nih.gov
Applicability Standard for most lab and industrial processes.Excellent for polar reactants, high-speed synthesis. mdpi.comEffective for homogeneous and heterogeneous systems. researchgate.net

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wordpress.com A higher atom economy signifies less waste generation. acs.orgscience-revision.co.uk

The theoretical atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of this compound (C27H27NO6, MW ≈ 461.51 g/mol ), we can compare two potential pathways:

Direct Esterification (Addition Reaction): Triethanolamine reacts with three equivalents of benzoic acid.

Reaction: C6H15NO3 + 3 C7H6O2 → C27H27NO6 + 3 H2O

This is an addition reaction followed by the elimination of water. The water is a by-product.

Reactants: Triethanolamine (MW ≈ 149.19) + 3 x Benzoic Acid (MW ≈ 122.12) = 149.19 + 366.36 = 515.55 g/mol

% Atom Economy = (461.51 / 515.55) x 100 ≈ 89.5%

Acylation with Benzoyl Chloride (Substitution Reaction): Triethanolamine reacts with three equivalents of benzoyl chloride.

Reaction: C6H15NO3 + 3 C7H5ClO → C27H27NO6 + 3 HCl

This reaction produces hydrogen chloride as a by-product, which must be neutralized, typically with a base, generating further salt waste.

Reactants: Triethanolamine (MW ≈ 149.19) + 3 x Benzoyl Chloride (MW ≈ 140.57) = 149.19 + 421.71 = 570.90 g/mol

% Atom Economy = (461.51 / 570.90) x 100 ≈ 80.8%

The direct esterification route demonstrates a significantly higher atom economy, making it the preferred "greener" pathway as it generates only water as a by-product. acs.org In contrast, the use of benzoyl chloride produces hydrogen chloride, a corrosive by-product that lowers the atom economy and creates additional waste streams from its neutralization. langholmandcanonbieschools.dumgal.sch.uk

Waste minimization strategies extend beyond atom economy and include recycling catalysts, using solvent-free conditions to eliminate solvent waste, and designing processes with fewer synthetic steps to reduce material and energy losses. researchgate.netosti.gov

Table 4: Atom Economy Comparison for this compound Synthesis

Synthetic PathwayAcylating AgentBy-productSum of Reactant MW (g/mol)Theoretical Atom Economy (%)
Direct EsterificationBenzoic AcidWater (H₂O)515.5589.5%
AcylationBenzoyl ChlorideHydrogen Chloride (HCl)570.9080.8%

Advanced Characterization Techniques for Structural and Electronic Elucidation of 2,2 ,2 Nitrilotriethyl Tribenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. rsc.org For 2,2',2''-Nitrilotriethyl tribenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity. Due to the molecule's C₃ symmetry, the three benzoate-ethyl arms are chemically equivalent, simplifying the resulting spectra.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. docbrown.info The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoate (B1203000) groups and the aliphatic protons of the ethyl chains. The aromatic region typically displays multiplets corresponding to the ortho, meta, and para protons. The ethyl groups would present as two triplets, one for the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) and another for the methylene protons adjacent to the ester oxygen (O-CH₂).

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. docbrown.info For this molecule, signals are anticipated for the carbonyl carbon of the ester, the four unique carbons of the benzoate aromatic ring (including the ipso-carbon attached to the ester group), and the two distinct methylene carbons of the ethyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H (ortho)~8.0~130
Aromatic-H (para)~7.6~133
Aromatic-H (meta)~7.4~128
-O-CH₂ -~4.4~62
-N-CH₂ -~3.1~54
Aromatic-C -ONot Applicable~130
C =ONot Applicable~166

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the N-CH₂ and O-CH₂ signals, confirming the ethyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of the N-CH₂ and O-CH₂ carbon signals based on their corresponding proton resonances.

A correlation between the O-CH₂ protons and the carbonyl carbon (C=O), confirming the ester linkage.

Correlations between the ortho-aromatic protons and the carbonyl carbon, linking the benzoate ring to the ester functional group.

A correlation between the N-CH₂ protons and the O-CH₂ carbon, further supporting the ethyl bridge structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural clues through its fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, and often larger, molecules without causing significant fragmentation. researchgate.net It typically reveals the molecular ion, often as a protonated species [M+H]⁺ or an adduct with other cations like sodium [M+Na]⁺. For this compound (C₂₇H₂₇NO₆, Monoisotopic Mass: 461.1838 Da), ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound

Adduct Formula Predicted m/z
[M+H]⁺[C₂₇H₂₈NO₆]⁺462.1911
[M+Na]⁺[C₂₇H₂₇NNaO₆]⁺484.1731
[M+K]⁺[C₂₇H₂₇KNO₆]⁺500.1470

Source: Predicted values from computational analysis. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection. The standard ionization method in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation of the molecule. While this can make the molecular ion peak less abundant or absent, the resulting fragmentation pattern serves as a molecular "fingerprint" that is highly useful for structural elucidation and identification.

For this compound, the EI mass spectrum would likely be dominated by fragments resulting from the cleavage of the ester and ether linkages. Key expected fragments include:

Benzoyl cation ([C₆H₅CO]⁺): A very stable fragment with an m/z of 105, which is often the base peak for benzoate esters.

Loss of a benzoyloxy group: Fragmentation leading to an ion at m/z 340.

Cleavage alpha to the nitrogen: Fragmentation of the C-C bond adjacent to the nitrogen is a common pathway for amines.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov It is an excellent method for identifying the functional groups present in a compound. uni-siegen.delibretexts.org The IR spectrum of this compound would be characterized by strong absorptions corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=O StretchAromatic Ester1725 - 1715
C-O Stretch (acyl-O)Ester1300 - 1250
C-O Stretch (alkyl-O)Ester1150 - 1100
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (CH₂)2950 - 2850
C=C StretchAromatic Ring1600 - 1450
C-N StretchTertiary Amine1250 - 1020

The most prominent feature would be the intense carbonyl (C=O) stretching band from the ester groups. The presence of both aromatic and aliphatic C-H stretching bands, along with the characteristic C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹), would collectively confirm the major structural components of the molecule. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. uol.deresearchgate.net By analyzing the angles and intensities of the diffracted X-ray beams, a detailed model of the crystal lattice and the precise location of each atom can be constructed.

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous molecular structure. researchgate.net This method requires a well-ordered single crystal of the compound, which is then rotated in a beam of X-rays. youtube.com The resulting diffraction pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule.

For this compound, a single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This data is invaluable for understanding the conformation of the flexible ethyl chains and the orientation of the benzoate groups relative to the central nitrogen atom. It can also reveal details about intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. nih.gov

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

Crystallographic Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 18.2
c (Å) 12.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 2350

This data is purely illustrative and represents a plausible set of crystallographic parameters for a molecule of this size and complexity.

Powder X-ray diffraction (PXRD) is used when single crystals of sufficient size and quality are not available. carleton.edu The sample is a finely ground powder, which contains a vast number of randomly oriented microcrystals. carleton.edu The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ). carleton.edu

While PXRD does not typically provide the same level of atomic detail as single-crystal XRD, it is an excellent tool for phase identification, assessing sample purity, and determining unit cell parameters. carleton.eduucmerced.edu The diffraction pattern serves as a unique fingerprint for a specific crystalline form of a compound. nf-itwg.org For this compound, PXRD could be used to confirm that a synthesized batch consists of a single crystalline phase and to monitor for any polymorphic transformations under different conditions.

Table 4: Representative Powder X-ray Diffraction Peaks for a Crystalline Compound

2θ (degrees) d-spacing (Å) Relative Intensity (%)
10.2 8.67 45
15.5 5.71 100
18.8 4.72 78
20.5 4.33 62
22.1 4.02 35

This table presents a representative set of PXRD peaks and is not specific to this compound.

Computational and Theoretical Modeling of 2,2 ,2 Nitrilotriethyl Tribenzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for investigating the fundamental electronic properties of molecules from first principles. ontosight.ai These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution and energy levels. chemrxiv.org

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For a molecule like 2,2',2''-Nitrilotriethyl tribenzoate, DFT studies could be employed to:

Analyze Molecular Orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov

Predict Reactivity: The distribution of molecular orbitals can indicate likely sites for nucleophilic or electrophilic attack, providing insights into the molecule's reactivity with other chemical species. chemrxiv.org

Simulate Spectra: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, which correspond to electronic excitations from occupied to unoccupied orbitals.

A hypothetical DFT study on this compound would likely involve optimizing the molecule's geometry and then calculating its molecular orbital energies. The results would typically be presented in a table format.

Hypothetical Data Table: DFT-Calculated Electronic Properties

PropertyHypothetical ValueSignificance for this compound
HOMO Energye.g., -6.5 eVIndicates the energy of the outermost electrons and the molecule's ability to donate electrons.
LUMO Energye.g., -1.2 eVRepresents the energy of the lowest energy empty orbital and the molecule's ability to accept electrons.
HOMO-LUMO Gape.g., 5.3 eVA larger gap generally suggests higher kinetic stability and lower chemical reactivity.
Dipole Momente.g., 3.5 DProvides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. ontosight.ai These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. ontosight.ai

For this compound, ab initio calculations could be used to:

Obtain Accurate Energies: Provide precise calculations of the molecule's total energy and conformational energies.

Validate DFT Results: Serve as a benchmark to assess the accuracy of less computationally expensive methods like DFT.

Investigate Electron Correlation: Offer a more detailed understanding of how the movement of electrons is correlated, which is important for accurately describing chemical bonds and non-covalent interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the flexible ethyl linkages and the rotatable ester groups, this compound is expected to have a complex potential energy surface with multiple local energy minima.

A computational conformational analysis would typically involve:

Systematic or Stochastic Search: Exploring the potential energy surface to locate various low-energy conformers.

Geometry Optimization: Optimizing the geometry of each identified conformer using methods like DFT.

Energy Calculation: Calculating the relative energies of the conformers to determine their populations at a given temperature according to the Boltzmann distribution.

The results of such an analysis could reveal the preferred shape of the molecule in different environments, which is crucial for understanding its physical properties and interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of molecules over time.

Simulation of Intermolecular Interactions

MD simulations are particularly well-suited for studying how molecules interact with each other. For this compound, this could involve simulating:

Bulk Liquid or Solid State: Modeling the behavior of many this compound molecules to understand properties like density, viscosity, and diffusion.

Interactions with Other Molecules: Simulating its behavior in the presence of solvents, polymers, or other additives to understand its miscibility and how it affects the properties of the mixture. This would be particularly relevant for its potential applications as a plasticizer.

Binding to a Receptor: If the molecule were being studied for a biological application, MD simulations could be used to investigate its binding to a protein or other biological target.

Trajectory Analysis of Molecular Motion

The output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms over time. Analyzing this trajectory can provide detailed insights into the molecule's dynamic behavior, such as:

Conformational Dynamics: Observing transitions between different conformers and understanding the flexibility of the molecule.

Vibrational Motions: Analyzing the vibrations of different parts of the molecule.

Rotational and Translational Diffusion: Quantifying how the molecule rotates and moves through space.

This information is valuable for connecting the molecular structure to macroscopic properties.

Mechanistic Pathways Probing via Computational Methods

Computational chemistry provides powerful tools to dissect the intricate steps involved in the formation of this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), the nuanced details of the reaction mechanism can be brought to light.

The esterification of triethanolamine (B1662121) with benzoic acid is a multi-step process, with each of the three hydroxyl groups of triethanolamine undergoing reaction. The formation of each ester linkage proceeds through a distinct transition state. In an acid-catalyzed Fischer esterification, the reaction is initiated by the protonation of the carboxylic acid. nih.gov

Computational modeling, specifically through DFT calculations, can be employed to locate and characterize the transition state structures for each esterification step. researchgate.net For the reaction between a protonated benzoic acid molecule and one of the hydroxyl groups of triethanolamine, the transition state would likely feature a tetrahedral geometry around the carbonyl carbon of the benzoic acid. This transient structure involves the partial formation of a new carbon-oxygen bond with the incoming hydroxyl group of triethanolamine and the partial breaking of the carbon-hydroxyl bond of the benzoic acid.

Intrinsic Reaction Coordinate (IRC) calculations can verify that the identified transition state connects the reactant complex (protonated benzoic acid and triethanolamine) to the tetrahedral intermediate. nih.gov Frequency analysis is also crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. nih.gov

Table 1: Illustrative Geometrical Parameters of a Hypothesized Transition State for the First Esterification Step of Triethanolamine with Benzoic Acid

ParameterDescriptionIllustrative Value (Å)
C-O(alcohol)Distance between the carbonyl carbon and the oxygen of the incoming alcohol group1.8 - 2.2
C-O(acid)Distance between the carbonyl carbon and the oxygen of the leaving hydroxyl group1.6 - 2.0
∠O-C-OAngle between the incoming and leaving oxygen atoms and the central carbon~109°

Note: The values presented in this table are illustrative and based on general findings for esterification transition states. Specific values for the this compound system would require dedicated DFT calculations.

The complete reaction pathway for the formation of this compound involves three successive esterification reactions. Computational methods can map out the potential energy surface for this entire process, identifying the energies of reactants, intermediates, transition states, and products.

The energy barrier, or activation energy (Ea), for each step is a critical parameter that dictates the reaction kinetics. DFT calculations can provide estimates for these barriers. For acid-catalyzed esterifications, these barriers can be significantly high, and catalysts are often employed to lower them. dnu.dp.ua The successive esterification of the three hydroxyl groups of triethanolamine may exhibit different energy barriers due to steric hindrance and electronic effects from the already formed benzoate (B1203000) groups.

For instance, the first esterification might proceed with a lower activation energy compared to the third, where the bulky benzoate groups could sterically hinder the approach of the third benzoic acid molecule. A kinetic study on the esterification of stearic acid with triethanolamine provides experimental context for the complexity of such reactions. researchgate.net

Table 2: Representative Energy Barriers for a Multi-Step Esterification Process

Reaction StepDescriptionIllustrative Activation Energy (kcal/mol)
Step 1Formation of the monoester15 - 20
Step 2Formation of the diester17 - 22
Step 3Formation of the triester18 - 25

Note: These activation energy values are representative examples for a multi-step esterification and are intended for illustrative purposes. Actual values for the this compound system would be subject to the specific computational method and basis set used.

Structure-Property Relationship Predictions through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the physical, chemical, and biological properties of molecules based on their structural features. nih.gov For this compound, QSPR models can be developed to predict a range of properties without the need for extensive experimental measurements.

To build a QSPR model, a set of molecular descriptors is first calculated for the molecule. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. nih.gov For a complex molecule like this compound, a variety of descriptors would be relevant.

For example, to predict properties like boiling point or viscosity, descriptors related to molecular size and intermolecular forces would be important. The presence of the tertiary amine and the three ester groups will significantly influence its properties compared to simpler esters or amines. libretexts.orglibretexts.orgpressbooks.pubbyjus.com

Table 3: Examples of Molecular Descriptors for QSPR Modeling of this compound

Descriptor TypeExample DescriptorsPotential Predicted Property
ConstitutionalMolecular Weight, Number of aromatic rings, Number of nitrogen and oxygen atomsBoiling Point, Density
TopologicalWiener Index, Kier & Hall indicesViscosity, Refractive Index
GeometricalMolecular surface area, Molecular volumeSolubility, Partition Coefficient
Quantum-ChemicalDipole moment, HOMO/LUMO energiesReactivity, Dielectric Constant

Note: This table provides examples of descriptor types and their potential application in QSPR models. The selection of the most relevant descriptors for a specific property prediction requires statistical analysis.

Through the development of robust QSPR models, it is possible to screen virtual libraries of related compounds and identify candidates with desired properties, thereby accelerating the materials discovery process.

Mechanistic Investigations of Chemical Transformations Involving 2,2 ,2 Nitrilotriethyl Tribenzoate

Reaction Kinetics and Rate Determining Steps in Synthesis and Degradation

The synthesis of 2,2',2''-nitrilotriethyl tribenzoate typically involves the esterification of triethanolamine (B1662121) with three equivalents of benzoic acid or its derivatives. The kinetics of this process, as well as the reverse reaction (hydrolysis), are critical for industrial production and application.

The synthesis is commonly catalyzed by an acid. The reaction rate is dependent on the concentrations of the reactants and the catalyst. The rate law for the acid-catalyzed esterification can often be expressed as:

Rate = k [Triethanolamine] [Benzoic Acid] [H⁺]

The rate-determining step in acid-catalyzed esterification is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. This step involves the formation of a high-energy tetrahedral intermediate.

In the degradation (hydrolysis) of this compound, the kinetics are highly dependent on the pH of the medium. Under acidic conditions, the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate-determining step is usually the attack of water on the protonated ester.

Under basic conditions, hydrolysis (saponification) occurs through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a second-order reaction, first order in both the ester and the hydroxide ion. The rate-determining step is the formation of the tetrahedral intermediate.

Below is a table illustrating hypothetical kinetic data for the synthesis of this compound under pseudo-first-order conditions (with respect to triethanolamine, in the presence of excess benzoic acid and a constant acid catalyst concentration).

Interactive Table: Hypothetical Kinetic Data for the Synthesis of this compound

ExperimentInitial [Triethanolamine] (mol/L)Initial Rate (mol/L·s)
10.051.25 x 10⁻⁴
20.102.50 x 10⁻⁴
30.153.75 x 10⁻⁴
40.205.00 x 10⁻⁴

Elucidation of Intermediates in Esterification and Transesterification Processes

The mechanisms of esterification and transesterification reactions proceed through characteristic intermediates. In the acid-catalyzed esterification of triethanolamine with benzoic acid to form this compound, the reaction begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon. The alcohol group of triethanolamine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate . masterorganicchemistry.comwikipedia.org This intermediate is key to the reaction and can either revert to the starting materials or proceed to the products after a series of proton transfer steps and the elimination of a water molecule. masterorganicchemistry.com

The reaction proceeds in three successive esterification steps to form the mono-, di-, and finally the tri-substituted product. Each step involves the formation of a similar tetrahedral intermediate.

In transesterification reactions, where this compound reacts with another alcohol to exchange the benzoate (B1203000) groups, a similar mechanism is observed. wikipedia.org Under basic conditions, the incoming alcohol is deprotonated to form a more potent nucleophile (an alkoxide). This alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate . masterorganicchemistry.com This intermediate then collapses, eliminating a benzoate group and forming the new ester.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, followed by nucleophilic attack by the incoming alcohol, again forming a tetrahedral intermediate . masterorganicchemistry.com

Role of the Nitrilotriethyl Backbone in Modulating Reaction Mechanisms

The nitrilotriethyl backbone of this compound plays a significant role in its chemical reactivity. The central tertiary nitrogen atom is a key feature of this backbone.

Intramolecular Catalysis: The tertiary amine group can act as a built-in base or nucleophile. During synthesis or hydrolysis, the nitrogen atom can deprotonate the hydroxyl groups of the triethanolamine backbone, increasing their nucleophilicity and facilitating the reaction with benzoic acid. This is a form of intramolecular catalysis.

Steric Effects: The three arms of the nitrilotriethyl backbone can create steric hindrance. As the esterification proceeds from the mono- to the di- and finally the tri-ester, the increasing steric bulk around the remaining hydroxyl groups can decrease the reaction rate for the subsequent esterification steps.

Electronic Effects: The electron-donating nature of the nitrogen atom can influence the reactivity of the ester groups. This effect is transmitted through the ethyl chains to the ester carbonyl groups, potentially affecting their susceptibility to nucleophilic attack.

Chelating Properties: The nitrilotriethanol structure is a well-known chelating agent. In the presence of metal ions, the nitrogen and oxygen atoms can coordinate with the metal, which can either catalyze or inhibit reactions at the ester groups depending on the specific metal and reaction conditions.

Catalytic Cycles and Active Site Characterization

The synthesis and transesterification of this compound are typically catalyzed processes. Understanding the catalytic cycles and the nature of the active sites is essential for developing efficient and selective catalysts.

Acid Catalysis: In acid-catalyzed esterification, the catalytic cycle begins with the protonation of the carboxylic acid (or ester in transesterification) by the catalyst (e.g., H₂SO₄, HCl). The protonated species then reacts with the alcohol, and after the formation of the tetrahedral intermediate and elimination of water (or another alcohol), the catalyst is regenerated by deprotonation of the product. The active site in this case is the Brønsted acid site of the catalyst.

Base Catalysis: In base-catalyzed transesterification, the catalyst (e.g., sodium methoxide) deprotonates the incoming alcohol to generate a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide attacks the ester, and the leaving group (another alkoxide) is protonated by the alcohol starting material, thus regenerating the active alkoxide species and completing the catalytic cycle.

Enzyme Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity. wikipedia.org The active site of a lipase (B570770) typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The catalytic cycle involves the formation of an acyl-enzyme intermediate where the fatty acid (or benzoate group) is covalently attached to the serine residue in the active site. This intermediate then reacts with the alcohol (triethanolamine or another alcohol) to form the final ester product and regenerate the enzyme.

The choice of catalyst can significantly influence the reaction rate and the distribution of mono-, di-, and tri-esters, especially in the synthesis of this compound.

Chemical Functionalization and Derivatization Strategies of the 2,2 ,2 Nitrilotriethyl Tribenzoate Scaffold

Modification of Benzoate (B1203000) Moieties for Tailored Properties

The benzoate groups of 2,2',2''-nitrilotriethyl tribenzoate are prime targets for functionalization, allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the molecule.

The orientation of substitution (ortho, meta, or para) is directed by the existing ester group and any other substituents present. The ester group itself is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the introduction of other functional groups can lead to a variety of substitution patterns. For example, nitration of ethyl benzoate yields a mixture of ortho, meta, and para isomers, with the meta isomer being a minor product. rsc.org The relative rates of substitution at different positions are influenced by both electronic and steric factors. rsc.org

Table 1: Examples of Aromatic Ring Substitution Reactions on Benzoate Esters

Reaction Type Reagents and Conditions Typical Products Research Focus
Nitration HNO₃/H₂SO₄ Nitrobenzoate derivatives Introduction of nitro groups to modify electronic properties. rsc.org
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ Halogenated benzoate derivatives Enhancing reactivity for further cross-coupling reactions. rsc.org
Friedel-Crafts Acylation Acyl chloride/AlCl₃ Acyl-substituted benzoate derivatives Introduction of ketone functionalities for further derivatization. nih.gov
Sulfonation Fuming H₂SO₄ Sulfonated benzoate derivatives Increasing water solubility. nih.gov
Amination Nucleophilic aromatic substitution on activated rings Aminobenzoate derivatives Introduction of a nucleophilic center for further modification. vu.lt

This table presents generalized reactions applicable to benzoate esters and is for illustrative purposes.

The three ester linkages in this compound are susceptible to various chemical transformations, providing a route to alter the connection between the nitrilotriethyl core and the aromatic rings.

Hydrolysis: The ester groups can be cleaved through acid- or base-catalyzed hydrolysis to yield triethanolamine (B1662121) and benzoic acid (or its substituted derivatives). nih.gov The rate of hydrolysis can be influenced by the substituents on the aromatic ring; for example, electron-withdrawing groups can increase the rate of basic hydrolysis. nih.gov

Transesterification: This reaction involves the exchange of the ethoxy groups of the nitrilotriethyl core with another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of analogs with different alcohol moieties. nih.govijastnet.com The reaction is typically driven to completion by using a large excess of the new alcohol. nih.gov

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzoate moieties to benzyl (B1604629) alcohol and regenerate the triethanolamine core. nih.gov Alternatively, partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov

Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. This reaction would replace the ester linkage with a more stable amide bond, yielding novel amide derivatives of triethanolamine. nih.gov

Table 2: Summary of Ester Linkage Modification Strategies

Reaction Type Reagents Product Functional Group Key Outcome
Hydrolysis H₃O⁺ or OH⁻ Carboxylic acid + Alcohol Cleavage of ester arms. nih.gov
Transesterification R'OH, H⁺ or OR'⁻ New Ester Exchange of alcohol moiety. nih.govijastnet.com
Reduction (Full) LiAlH₄, then H₂O Primary Alcohol Conversion of ester to alcohol. nih.gov
Reduction (Partial) DIBAL-H, -78°C, then H₂O Aldehyde Conversion of ester to aldehyde. nih.gov
Aminolysis R'R''NH Amide Replacement of ester with amide linkage. nih.gov

This table provides a summary of general reactions for ester modification.

Functionalization at the Nitrilotriethyl Core for Enhanced Reactivity

The central nitrilotriethyl core provides two main sites for functionalization: the tertiary amine nitrogen and the aliphatic ethyl chains.

The tertiary amine in this compound is a key reactive center. Its lone pair of electrons allows it to act as a nucleophile, a base, and a ligand for metal catalysts. researchgate.net

Oxidation: The tertiary amine can be oxidized to an amine N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). chemicalbook.com This transformation alters the electronic properties and steric bulk around the nitrogen atom.

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and modifies the solubility and ionic character of the molecule. google.com

Complexation: The tertiary amine can coordinate with metal ions, acting as a ligand. This property is utilized in various catalytic systems where triethanolamine derivatives can influence the outcome of the reaction. wikipedia.org

Formation of Aziridinium (B1262131) Ions: In related systems, tertiary amines can be activated by electrophiles to form intermediate aziridinium ions, which can then undergo ring-opening reactions with nucleophiles. nih.govsemanticscholar.orgrsc.org This provides a pathway for more complex modifications of the ethyl arms.

Table 3: Derivatization Reactions at the Tertiary Amine Site

Reaction Type Reagents Product Functional Group Key Outcome
Oxidation H₂O₂ or mCPBA Amine N-oxide Introduction of an N-O bond. chemicalbook.com
Quaternization Alkyl halide (e.g., CH₃I) Quaternary ammonium salt Introduction of a permanent positive charge. google.com
Protonation Acid (e.g., HCl) Ammonium salt Formation of a salt, modifying solubility. researchgate.net
Aziridinium Ion Formation Electrophile (e.g., MeOTf) Reactive intermediate Activation for subsequent ring-opening. semanticscholar.orgrsc.org

This table summarizes general derivatization reactions for tertiary amines.

Direct functionalization of the C-H bonds on the aliphatic ethyl chains of the nitrilotriethyl core is challenging due to their low reactivity. However, some strategies have been developed for related ethanolamine (B43304) derivatives.

One notable method involves the photocatalytic oxidation of triethanolamine in the presence of oxygen. This reaction leads to the formation of formyl esters of β-hydroxyethylene formamides, indicating a cleavage and rearrangement of the ethyl chains. researchgate.net This suggests that under specific photocatalytic conditions, the aliphatic backbone can be modified.

Another indirect approach to modifying the ethyl chains involves the formation and subsequent ring-opening of aziridinium ions. nih.govsemanticscholar.org While this typically starts from an aziridine, the concept of activating the amine and inducing a reaction on an adjacent carbon could be explored as a potential synthetic route for modifying the ethyl arms of the triethanolamine core.

Synthesis of Novel Analogs and Related Compounds with Varied Architectures

The functionalization strategies described above can be employed to synthesize a wide array of novel analogs of this compound with diverse architectures. By combining modifications of the benzoate moieties and the nitrilotriethyl core, new compounds with tailored properties can be designed.

For example, the triethanolamine scaffold is a versatile building block for the synthesis of more complex molecules like silatranes. These are prepared by the transesterification of trialkoxysilanes with triethanolamine. tandfonline.comtandfonline.com This demonstrates how the core structure can be integrated into different chemical frameworks.

Furthermore, by using different starting materials, analogs with different core structures can be synthesized. For instance, using tris(isopropanol)amine instead of triethanolamine would result in a bulkier core with methyl groups on the aliphatic chains. tandfonline.com Similarly, starting with different substituted benzoic acids allows for the introduction of various functional groups on the aromatic rings from the outset of the synthesis. researchgate.net

The synthesis of novel analogs can also involve changing the nature of the linkage between the core and the aromatic groups, for example, by replacing the ester bond with a more stable amide bond through aminolysis, as previously mentioned. nih.gov The development of such analogs is crucial for exploring new applications and understanding the structure-property relationships of this class of compounds.

Design Principles for New Chemical Entities

The scaffold of this compound presents a versatile platform for the design of new chemical entities. Its core structure, featuring a central tertiary amine linked to three benzoate ester groups via flexible ethyl chains, offers multiple points for chemical modification. The design principles for creating new derivatives from this scaffold are primarily guided by the objective of modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as introducing specific pharmacophoric features to interact with biological targets.

Key functionalization strategies can be envisioned at three primary locations: the aromatic rings of the benzoate groups, the ester linkages, and the tertiary amine itself.

Alteration of the Ester Functionality: The ester linkages are susceptible to hydrolytic cleavage. Strategies to enhance metabolic stability might involve replacing the ester with more robust functionalities like amides. youtube.com The synthesis of such amide analogues would typically involve the hydrolysis of the parent tribenzoate to the corresponding tri-acid, followed by coupling with appropriate amines. Alternatively, bioisosteric replacement of the ester group could be explored to improve pharmacokinetic profiles.

Functionalization of the Tertiary Amine and Ethyl Linkers: The tertiary amine core is a key site for derivatization. While N-oxidation is a common metabolic pathway for tertiary amines, intentional chemical modifications can also be introduced. chemguide.co.uk One approach involves the quaternization of the central nitrogen to introduce a permanent positive charge, which could be beneficial for targeting certain biological systems. nih.gov Additionally, the α-carbons of the ethyl groups adjacent to the nitrogen are potential sites for C-H functionalization, a modern strategy for introducing new substituents. nih.govresearchgate.net

A hypothetical design scheme for new derivatives based on the this compound scaffold is presented below, illustrating the introduction of diverse chemical functionalities.

Derivative ID Modification Site Introduced Substituent Design Rationale
NTB-A1 Benzoate Ring (para-position)-ClEnhance lipophilicity, potential for halogen bonding.
NTB-A2 Benzoate Ring (para-position)-OCH₃Increase electron density, potential for hydrogen bonding.
NTB-B1 Ester LinkageAmideImprove metabolic stability against esterases.
NTB-C1 Tertiary AmineN-oxideModulate polarity and potential for altered biological interactions.
NTB-C2 Tertiary AmineQuaternary ammonium (N-methyl)Introduce a permanent positive charge.

Exploration of Structure-Activity Relationships in Derivatives

The systematic exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the this compound scaffold impact its biological activity. By synthesizing and evaluating a library of derivatives, correlations between chemical structure and biological effect can be established, guiding the design of more potent and selective compounds.

Impact of Benzoate Substitution: A primary focus of SAR studies would be to investigate the effect of substituents on the three benzoate rings. It is hypothesized that both the nature and position of the substituent would play a significant role. For instance, in a hypothetical screen for inhibitory activity against a target enzyme, a series of para-substituted analogues could be evaluated.

The following table presents hypothetical research findings for a series of para-substituted derivatives of this compound, illustrating a potential SAR trend.

Compound ID Para-Substituent (X) Hypothetical IC₅₀ (µM) Interpretation
NTB-H -H (Parent Compound)15.2Baseline activity.
NTB-F -F10.5Modest increase in potency, likely due to favorable electronic effects.
NTB-Cl -Cl5.8Significant increase in potency, suggesting a beneficial role for a larger halogen.
NTB-Br -Br6.1Similar potency to the chloro-derivative.
NTB-CH₃ -CH₃25.4Decreased activity, indicating that electron-donating groups may be unfavorable.
NTB-NO₂ -NO₂2.1Markedly increased potency, suggesting a strong requirement for an electron-withdrawing group.

From this hypothetical data, a clear SAR emerges: electron-withdrawing substituents at the para-position of the benzoate rings enhance the inhibitory activity, with the nitro group being particularly effective. This suggests that the electronic character of the aromatic rings is a key determinant of biological function.

Influence of the Linker and Central Amine: Further SAR studies would explore the role of the ethyl linkers and the central tertiary amine. For example, replacing the ester linkages with more stable amide bonds (as in derivative NTB-B1) might lead to improved duration of action in vivo, even if the in vitro potency is slightly reduced.

Quaternization of the central nitrogen (derivative NTB-C2) would drastically increase the polarity of the molecule. This modification would likely prevent the compound from crossing cell membranes, making it a useful tool for probing extracellular targets. Conversely, if the parent compound acts on an intracellular target, NTB-C2 would be expected to be inactive.

The flexibility of the tri-ester scaffold also allows for the synthesis of derivatives with mixed substitutions, for example, having one benzoate ring substituted with a nitro group and the other two remaining unsubstituted. Such compounds would allow for a finer probing of the target's binding site and could lead to derivatives with improved selectivity profiles.

Applications of 2,2 ,2 Nitrilotriethyl Tribenzoate in Advanced Materials Science Research

Utilization as a Monomer or Crosslinking Agent in Polymer Synthesis

The trifunctionality of 2,2',2''-nitrilotriethyl tribenzoate makes it a versatile building block in polymer synthesis. Its three reactive sites can participate in polymerization reactions to form highly branched or crosslinked networks, which are fundamental to the development of advanced materials.

In the realm of polycondensation, the synthesis of linear polymers requires bifunctional monomers (A-A and B-B types) or A-B type monomers that can react in a linear head-to-tail fashion. googleapis.com The structure of this compound, with its three benzoate (B1203000) groups, classifies it as a trifunctional monomer. Consequently, its direct use as a primary monomer in a straightforward polycondensation reaction would not be expected to yield linear polymers. Instead, its incorporation would lead to the formation of branched or crosslinked three-dimensional networks, as each monomer unit can connect to three other chains. kpi.ua The production of strictly linear polymers is contingent on the use of monomers with a functionality of two. googleapis.com

Co-polymerization offers a strategic approach to incorporate monomers with different functionalities to create a wide array of macromolecular architectures. epo.org In this context, this compound can be introduced as a co-monomer in small quantities along with bifunctional monomers. This method allows for the controlled introduction of branch points or crosslinks within a predominantly linear polymer backbone. Such an approach is valuable for modifying the properties of the resulting copolymer, such as its solubility, melt viscosity, and mechanical strength.

The reactivity of the benzoate groups can be utilized in transesterification reactions with diols, or the ester groups could be hydrolyzed to carboxylic acids, which can then be reacted with diamines to form polyamides. The specific architecture of the resulting copolymer—be it a star-shaped, grafted, or lightly crosslinked polymer—can be tuned by controlling the molar ratio of the trifunctional monomer to the bifunctional monomers. googleapis.com

The trifunctional nature of the core of this compound makes it an ideal candidate for the synthesis of hyperbranched polymers. researchgate.net Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. scbt.com

A closely related precursor, 2,2',2''-nitrilotriethanol, has been successfully used to synthesize hyperbranched polyesters through polycondensation with dicarboxylic acids. mdpi.com In these studies, the trifunctional alcohol acts as the B3 monomer, reacting with an A2 monomer (dicarboxylic acid) to build the hyperbranched structure. By analogy, this compound could be utilized in similar polycondensation reactions, for instance, with triamines, where the benzoate groups would react to form amide linkages. This would result in the formation of hyperbranched poly(ester-amide)s.

The synthesis of hyperbranched polymers often involves a one-pot procedure, making it a more straightforward approach compared to the multi-step synthesis of dendrimers. scbt.com The properties of the resulting hyperbranched polymer, such as the degree of branching and molecular weight, can be controlled by the reaction conditions and the stoichiometry of the reactants. mdpi.com

Table 1: Properties of Hyperbranched Polyesters Derived from 2,2',2''-Nitrilotriethanol (Analogue to this compound)
GenerationMolar Ratio (Nitrilotriethanol:Hydroxybutanedioic Acid)AppearanceSolubility
G11:3Yellowish viscous liquidSoluble in water, DMSO, DMF
G21:6Yellowish viscous liquidSoluble in water, DMSO, DMF
G51:21Yellowish viscous liquidSoluble in water, DMSO, DMF

Data based on the synthesis using the precursor 2,2',2''-nitrilotriethanol as a model for the potential of its tribenzoate derivative. mdpi.com

Development of Functional Polymeric Materials

The incorporation of this compound into polymer structures is a pathway to developing functional materials with specific and enhanced properties. The inherent trifunctionality and the presence of aromatic benzoate groups can significantly influence the final characteristics of the polymer.

The morphology of a polymer, which describes the arrangement and ordering of polymer chains, is a critical determinant of its macroscopic properties. googleapis.com The introduction of a trifunctional monomer like this compound has a profound impact on the polymer's morphology. By creating branch points, it disrupts the ability of polymer chains to pack in a regular, crystalline fashion. This generally leads to the formation of amorphous or semi-crystalline materials with a more complex microstructure compared to their linear counterparts. nih.gov

This altered morphology can lead to:

Reduced Viscosity: The globular and less entangled nature of hyperbranched polymers results in lower solution and melt viscosities compared to linear polymers of similar molecular weight. researchgate.net

Enhanced Solubility: The branched structure can prevent close chain packing, increasing the free volume and allowing for better solvent penetration, which often leads to higher solubility in a wider range of solvents. researchgate.net

Modified Mechanical Properties: The presence of crosslinks can increase the rigidity and hardness of the material, while a hyperbranched structure might lead to different stress-strain behaviors compared to linear polymers. googleapis.com

In the field of specialty coatings and resins, trifunctional compounds are often employed as crosslinking agents to enhance the performance of the final product. scbt.comosti.gov Crosslinking creates a three-dimensional network that can significantly improve properties such as hardness, chemical resistance, thermal stability, and adhesion. osti.gov

This compound, with its three reactive benzoate groups, can be formulated into resin systems, such as those based on epoxies or polyesters, to act as a crosslinker. google.com During the curing process, which can be initiated by heat or a catalyst, the benzoate groups can react with other functional groups in the resin formulation, such as hydroxyl or amine groups, to form a durable, crosslinked network. epo.org

Potential applications in this area include:

Protective Coatings: Formulations incorporating this compound could lead to coatings with enhanced scratch resistance and durability for automotive or industrial applications.

Adhesives and Sealants: As a crosslinking agent, it could improve the cohesive strength and thermal performance of adhesives and sealants. osti.gov

Composite Materials: In the fabrication of composite materials, it could be used to crosslink the polymer matrix, leading to improved mechanical properties of the final composite part.

Role in Supramolecular Assemblies and Soft Materials

This compound, a molecule featuring a central tertiary amine nitrogen atom connected to three benzoate ester arms via ethylene (B1197577) bridges, possesses structural characteristics that suggest a significant potential for participation in the formation of supramolecular assemblies and soft materials. The interplay of its molecular geometry, polarity, and potential for intermolecular interactions governs its behavior in this context. The core of its functionality lies in the C3-symmetric tripodal structure originating from the nitrilotriethanol core, which provides a scaffold for the three benzoate moieties. These aromatic groups, in turn, offer possibilities for π-π stacking and other non-covalent interactions crucial for self-organization.

While direct and extensive research on the supramolecular chemistry of this compound is not widely available in peer-reviewed literature, its behavior can be inferred from studies on structurally related compounds, such as other triethanolamine (B1662121) derivatives and benzoic acid esters. researchgate.net The central nitrogen atom can act as a hydrogen bond acceptor, while the ester carbonyl groups also provide sites for potential hydrogen bonding with suitable donor molecules. The aromatic rings of the benzoate groups are capable of engaging in π-π stacking interactions, which are a significant driving force for the self-assembly of many organic molecules. researchgate.net

Self-Assembly Mechanisms

The self-assembly of this compound into ordered supramolecular structures is anticipated to be driven by a combination of non-covalent interactions. The primary mechanisms at play would likely include:

π-π Stacking: The aromatic benzoate groups are prone to stack upon one another, a common motif in the self-assembly of aromatic compounds. This interaction helps to minimize unfavorable interactions with a surrounding solvent and leads to the formation of columnar or layered structures.

Van der Waals Forces: These ubiquitous forces, arising from temporary fluctuations in electron density, will play a role in the close packing of the alkyl chains and aromatic rings.

The C3 symmetry of the molecule could potentially lead to the formation of well-defined, ordered assemblies. Depending on the conditions (e.g., solvent, temperature, concentration), it might form discrete nanoscale objects or extended, ordered networks. The flexible ethylene linkers between the central nitrogen and the benzoate groups allow for conformational adjustments that can facilitate optimal packing and maximize favorable intermolecular interactions during the self-assembly process.

Table 1: Potential Non-Covalent Interactions in this compound Assemblies

Interaction TypeParticipating Molecular MoietyPotential Role in Self-Assembly
π-π StackingBenzoate Aromatic RingsDirectional organization, formation of columnar or lamellar structures.
Dipole-DipoleEster Carbonyl GroupsStabilization of the assembled structure.
Van der WaalsEthylene Chains & Aromatic RingsClose packing and overall cohesion.
Hydrogen BondingCentral Nitrogen, Ester Oxygen (as acceptors)Interaction with protic solvents or other H-bond donors.

Liquid Crystalline Phases and Polymeric Salts

The molecular architecture of this compound, featuring a rigid aromatic component (benzoate) and a flexible aliphatic part (the triethanolamine core and ethyl linkers), is characteristic of molecules known to exhibit liquid crystalline (mesophase) behavior. lcms.cznih.gov Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. lcms.cz

While specific studies detailing the liquid crystalline properties of this compound are scarce, research on other benzoic acid esters and molecules with similar structural motifs suggests the potential for forming nematic or smectic phases. lcms.cznih.govajchem-a.com The formation of such phases is highly dependent on temperature and molecular geometry. The balance between the rigid and flexible parts of the molecule, as well as the strength of intermolecular interactions, dictates the type of mesophase formed and the temperature range over which it is stable. For instance, studies on other organic molecules have shown that the presence of multiple aromatic rings and flexible chains can lead to the formation of various liquid crystalline textures upon heating and cooling cycles. ajchem-a.com

Furthermore, the tertiary amine nitrogen in the core of this compound introduces the possibility of forming polymeric salts . By reacting the amine group with a suitable polymeric acid, or by incorporating the molecule as a counterion in an ion-containing polymer, it is possible to create hybrid materials. In such a system, the this compound moiety would be ionically bonded to the polymer backbone. These polymeric salts could exhibit interesting properties, potentially combining the processability of polymers with the functional characteristics of the small molecule, such as its potential for forming ordered domains. The formation of salts with aliphatic amine polymers has been explored for various applications. google.com

Table 2: Predicted Physicochemical Properties Relevant to Advanced Materials Applications

PropertyPredicted Behavior for this compoundRationale
Self-Assembly Likely to form ordered aggregates in solution or solid state.Tripodal structure with aromatic groups favors organized packing via non-covalent interactions.
Liquid Crystallinity Potential to exhibit nematic or smectic phases.Anisometric molecular shape with rigid (benzoate) and flexible (triethanolamine core) segments is conducive to mesophase formation. lcms.cznih.govajchem-a.com
Polymeric Salt Formation Capable of forming salts with acidic polymers.The tertiary amine nitrogen can be protonated to form an ammonium (B1175870) cation, which can interact with an anionic polymer. google.com

Future Research Trajectories and Emerging Paradigms for 2,2 ,2 Nitrilotriethyl Tribenzoate

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing)

The field of additive manufacturing, or 3D printing, is rapidly evolving, with a constant demand for new materials that offer enhanced properties and processing capabilities. 2,2',2''-Nitrilotriethyl tribenzoate and its precursors, such as triethanolamine (B1662121), are emerging as promising components in the formulation of photopolymer resins for 3D printing.

Triethanolamine is already utilized in photopolymerization, a process central to several 3D printing technologies like stereolithography (SLA) and digital light processing (DLP). nih.gov It can act as a co-initiator, enhancing the efficiency of the polymerization process upon exposure to light. Future research is likely to focus on the direct incorporation of this compound into resin formulations. Its role could be multifaceted, acting as a reactive diluent to control viscosity, a plasticizer to improve the flexibility and toughness of the final printed object, or as a crosslinking agent to enhance mechanical strength.

The integration of this compound into advanced manufacturing could lead to the development of novel materials with tailored properties for specific applications, ranging from flexible prototypes to durable end-use parts. The ability to precisely control the chemical composition of the resin allows for the fine-tuning of material characteristics, a key advantage of 3D printing.

Potential Role in 3D PrintingExpected ImpactResearch Focus
Reactive DiluentControl over resin viscosity for improved printability.Investigating the effect of concentration on flow properties.
PlasticizerIncreased flexibility and impact resistance of printed parts.Quantifying the relationship between compound loading and mechanical properties.
Crosslinking AgentEnhanced thermal and mechanical stability of the final product.Studying the crosslinking density and its effect on material durability.

Exploration of Novel Catalytic Transformations and C-H Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds is a transformative area in synthetic chemistry, offering more efficient and atom-economical routes to complex molecules. The molecular structure of this compound presents several C-H bonds that could be targets for catalytic functionalization.

Future research will likely explore the use of transition metal catalysts to selectively activate and modify these C-H bonds. This could enable the introduction of new functional groups onto the molecule, leading to the synthesis of a wide array of novel derivatives with unique properties. For example, late-stage functionalization could be used to attach fluorophores for imaging applications or polymerizable groups for incorporation into larger macromolecular structures.

The development of catalytic systems that can selectively target specific C-H bonds in the presence of other functional groups (esters, amines) will be a key challenge and a significant area of investigation. Success in this area would open up new avenues for the diversification of the this compound scaffold.

Bio-inspired Materials Research and Sustainable Polymer Design

The principles of green chemistry and the growing demand for sustainable materials are driving research into bio-inspired and bio-based polymers. nih.gov this compound, with its ester linkages, can be considered a building block for the design of novel, potentially biodegradable polyesters and other polymers.

Researchers are exploring the use of bio-based plasticizers to replace traditional phthalate-based compounds, and benzoate (B1203000) esters are a promising class of alternatives. hdinresearch.com Future work could focus on synthesizing this compound from renewable feedstocks, further enhancing its sustainability profile.

Moreover, the tripodal structure of the core nitrilotriethanol unit could be exploited to create highly branched or crosslinked polymers with unique architectures and properties. These bio-inspired designs could lead to materials with improved mechanical strength, thermal stability, and biodegradability, suitable for applications in packaging, biomedical devices, and agriculture. mdpi.comchemistryviews.orgnih.gov

Research DirectionPotential OutcomeImpact
Synthesis from Renewable FeedstocksReduced reliance on fossil fuels.Enhanced sustainability and lower environmental footprint.
Development as a Bio-based PlasticizerReplacement for potentially harmful traditional plasticizers.Safer and more environmentally friendly consumer products.
Design of Branched and Crosslinked PolymersNovel materials with tailored properties.Advanced polymers for specialized applications.

Development of High-Throughput Synthesis and Screening Methodologies

The discovery of new materials and molecules with desired properties can be significantly accelerated through the use of high-throughput synthesis and screening techniques. bmglabtech.com These automated methods allow for the rapid preparation and evaluation of large libraries of compounds.

Future research on this compound will likely involve the development of high-throughput methods to synthesize a diverse range of its derivatives. By systematically varying the benzoate substituents or modifying the triethanolamine backbone, researchers can create extensive chemical libraries.

These libraries can then be screened for a variety of properties, such as plasticizing efficiency, thermal stability, biodegradability, or catalytic activity. nih.gov This approach will enable the rapid identification of lead compounds with optimized performance for specific applications, significantly reducing the time and resources required for materials discovery.

Predictive Modeling for Rational Design of Derivatives and Materials

Computational modeling and simulation are becoming indispensable tools in modern materials science, enabling the rational design of new molecules and materials with desired properties. ipme.ru Predictive modeling can be employed to understand the structure-property relationships of this compound and its derivatives.

By using techniques such as quantum mechanics, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, researchers can predict various properties, including miscibility with polymers, mechanical strength, and thermal stability. mdpi.com This in silico approach can guide the experimental synthesis of new derivatives by identifying promising candidates before they are made in the lab, saving time and resources.

Furthermore, computational models can be used to design novel materials based on the this compound scaffold. For instance, simulations could be used to predict the self-assembly behavior of its derivatives or to design polymers with specific architectures and functionalities. nih.gov This synergy between computational prediction and experimental validation will be crucial for accelerating the development of next-generation materials.

Modeling TechniquePredicted PropertiesApplication
Quantum MechanicsElectronic structure, reactivity.Understanding reaction mechanisms for C-H functionalization.
Molecular DynamicsMiscibility, diffusion coefficients, mechanical properties.Designing effective plasticizers and polymer blends.
QSARBiological activity, toxicity.Assessing the safety and environmental impact of new derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.